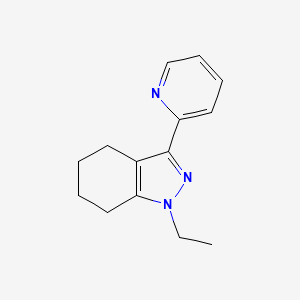

1-etil-3-(piridin-2-il)-4,5,6,7-tetrahidro-1H-indazol

Descripción general

Descripción

1-ethyl-3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazole is a useful research compound. Its molecular formula is C14H17N3 and its molecular weight is 227.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1-ethyl-3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-ethyl-3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazole including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Actividad antifibrótica

Los derivados del indazol se han estudiado por sus posibles actividades antifibróticas. La presencia de un grupo piridin-2-il en estos compuestos se ha asociado con la inhibición de la expresión de colágeno y el contenido de hidroxiprolina en medios de cultivo celular, lo que indica un potencial como nuevos fármacos antifibróticos . Esto sugiere que “1-etil-3-(piridin-2-il)-4,5,6,7-tetrahidro-1H-indazol” podría sintetizarse y evaluarse para su eficacia en la prevención o reducción de la fibrosis en diversos tejidos.

Aplicaciones antimicrobianas y antivirales

Los compuestos con un residuo piridin-2-il han mostrado diversos tipos de actividades biológicas, incluidas las propiedades antimicrobianas y antivirales . También se sabe que el núcleo de indazol contribuye a estas actividades. Por lo tanto, este compuesto podría ser valioso en el desarrollo de nuevos agentes antimicrobianos y antivirales, lo que potencialmente ofrece opciones de tratamiento para una gama de infecciones.

Investigación contra el cáncer

Se sabe que los derivados del indazol exhiben propiedades antitumorales . La estructura única de “this compound” puede interactuar con varias líneas celulares cancerosas, proporcionando una base para el desarrollo de fármacos contra el cáncer. La investigación podría centrarse en su mecanismo de acción y su potencial como agente quimioterapéutico.

Actividad antiinflamatoria

Los derivados del indol, que comparten similitudes estructurales con los indazoles, son conocidos por sus efectos antiinflamatorios . “this compound” podría investigarse por su potencial para reducir la inflamación, que es un componente patológico común de muchas enfermedades.

Inhibición enzimática

El grupo piridin-2-il se ha visto implicado en la inhibición de varias enzimas, lo que es un aspecto crucial del descubrimiento y desarrollo de fármacos . El compuesto podría explorarse por su capacidad para modular la actividad enzimática, lo que conduciría a posibles aplicaciones en el tratamiento de enfermedades donde la regulación enzimática es necesaria.

Mecanismo De Acción

Target of Action

It is known that indole derivatives, which share a similar structure, bind with high affinity to multiple receptors . Pyrrolidine derivatives, another structurally similar group, have been reported to have target selectivity .

Mode of Action

Indole derivatives are known to interact with their targets, leading to a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

Indole derivatives are known to influence a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

The introduction of heteroatomic fragments in bioactive compounds is known to modify physicochemical parameters and obtain the best adme/tox results for drug candidates .

Result of Action

Indole derivatives have been reported to exhibit a broad spectrum of biological activities .

Action Environment

The spatial orientation of substituents in pyrrolidine derivatives can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Análisis Bioquímico

Biochemical Properties

1-ethyl-3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to inhibit cyclooxygenase-2 (COX-2) with an IC50 value in the range of 1-8 µM . This inhibition is crucial as COX-2 is an enzyme involved in the inflammatory process, and its inhibition can lead to anti-inflammatory effects. Additionally, the compound’s interaction with other biomolecules, such as pyrazine derivatives, suggests its potential in targeting specific biological pathways .

Cellular Effects

1-ethyl-3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazole exhibits various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has shown significant activity against Mycobacterium tuberculosis H37Ra, indicating its potential as an anti-tubercular agent . Furthermore, its impact on human embryonic kidney (HEK-293) cells suggests that it is non-toxic to human cells, making it a promising candidate for further development .

Molecular Mechanism

The molecular mechanism of 1-ethyl-3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazole involves several key interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s ability to inhibit COX-2 is a prime example of its molecular mechanism, where it binds to the enzyme’s active site, preventing the conversion of arachidonic acid to prostaglandins . This inhibition leads to a reduction in inflammation and pain.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-ethyl-3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazole change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound maintains its activity over extended periods, with minimal degradation . This stability is essential for its potential therapeutic applications, as it ensures consistent efficacy over time.

Dosage Effects in Animal Models

The effects of 1-ethyl-3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazole vary with different dosages in animal models. At lower doses, the compound exhibits significant biological activity without adverse effects. At higher doses, toxic or adverse effects may be observed . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing potential risks.

Metabolic Pathways

1-ethyl-3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazole is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound’s interaction with COX-2 and other enzymes highlights its role in modulating metabolic flux and metabolite levels . Understanding these pathways is essential for optimizing its therapeutic potential and minimizing side effects.

Transport and Distribution

The transport and distribution of 1-ethyl-3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazole within cells and tissues are critical for its biological activity. The compound interacts with specific transporters and binding proteins that facilitate its localization and accumulation in target tissues . These interactions ensure that the compound reaches its intended site of action, enhancing its efficacy.

Subcellular Localization

The subcellular localization of 1-ethyl-3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazole plays a vital role in its activity and function. The compound is directed to specific compartments or organelles within the cell, where it exerts its effects. Post-translational modifications and targeting signals influence its localization, ensuring that it reaches the appropriate subcellular sites . This precise localization is crucial for its biological activity and therapeutic potential.

Propiedades

IUPAC Name |

1-ethyl-3-pyridin-2-yl-4,5,6,7-tetrahydroindazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3/c1-2-17-13-9-4-3-7-11(13)14(16-17)12-8-5-6-10-15-12/h5-6,8,10H,2-4,7,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPLYPJUKJZECFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(CCCC2)C(=N1)C3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

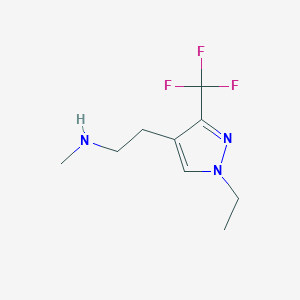

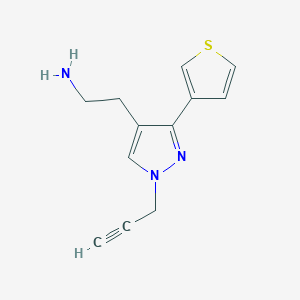

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2-(Cyclopropylmethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanol](/img/structure/B1491222.png)